JNJ-18038683

概要

説明

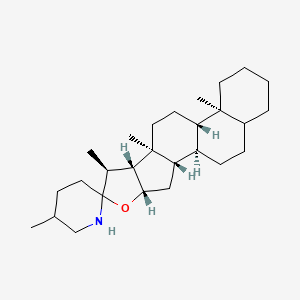

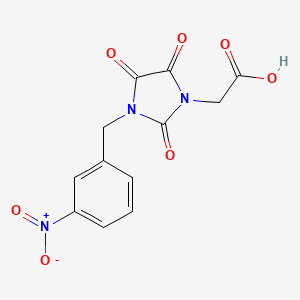

JNJ-18038683は、5-ヒドロキシトリプタミン7型(5-HT7)セロトニン受容体の強力かつ選択的なアンタゴニストです。 これはジョンソン・アンド・ジョンソンによって発見され、動物およびヒト研究の両方で向知性作用および抗うつ作用を示しました 。 この化合物は、安定型双極性障害における認知と気分の改善のための補助療法として、第II相試験に進んでいます .

準備方法

JNJ-18038683の合成には、ピラゾロ[3,4-d]アゼピン構造のコアを調製することから始まる複数の段階が含まれます。合成経路には通常、次の段階が含まれます。

ピラゾロ[3,4-d]アゼピンコアの形成: これは、適切な前駆体を制御された条件下で環化させることで行われます。

置換反応: ベンジル基とクロロフェニル基を置換反応によって導入します。

工業生産方法は、これらの段階を最適化して、スケーラビリティと費用対効果を確保する可能性があります。

化学反応の分析

JNJ-18038683は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を生成することができます。

還元: 還元反応を使用して、分子内の官能基を変更することができます。

置換: ベンジル基とクロロフェニル基は、適切な試薬と条件を使用して、他の官能基と置換することができます。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

This compoundには、いくつかの科学研究への応用があります。

科学的研究の応用

JNJ-18038683 has several scientific research applications:

Chemistry: It is used as a tool compound to study the 5-HT7 receptor and its role in various biochemical pathways.

Biology: The compound is used in research to understand the effects of 5-HT7 receptor antagonism on cellular processes.

Medicine: this compound has shown potential as an adjunctive treatment for improving cognition and mood in stable bipolar disorder.

作用機序

JNJ-18038683は、5-HT7セロトニン受容体を選択的に拮抗することによって効果を発揮します。この受容体は、気分、認知、および概日リズムの調節に関与しています。 この受容体を遮断することによって、this compoundはセロトニンの伝達を高め、抗うつ作用様行動とレム睡眠の抑制につながります 。 この化合物は、5-HT6セロトニン受容体にも低い親和性で結合しており、向知性作用と抗痴呆作用に寄与する可能性があります .

類似の化合物との比較

This compoundは、5-HT7受容体に対する高い選択性において独特です。類似の化合物には以下が含まれます。

SB-269970: 気分と認知に同様の影響を与える別の選択的5-HT7受容体拮抗薬。

SB-656104-A: 5-HT7受容体に対する高い親和性を持つ化合物で、さまざまな生理学的プロセスにおける受容体の役割を研究するために使用されます。

LP-211: 中枢神経系における受容体の機能を調べるために使用される選択的5-HT7受容体アゴニスト。

これらの化合物と比較して、this compoundは臨床試験で有望な結果を示しており、気分、認知、睡眠に対する独自の作用プロファイルを持っています .

類似化合物との比較

JNJ-18038683 is unique in its high selectivity for the 5-HT7 receptor. Similar compounds include:

SB-269970: Another selective 5-HT7 receptor antagonist with similar effects on mood and cognition.

SB-656104-A: A compound with high affinity for the 5-HT7 receptor, used in research to study the receptor’s role in various physiological processes.

LP-211: A selective 5-HT7 receptor agonist used to investigate the receptor’s function in the central nervous system.

Compared to these compounds, this compound has shown promising results in clinical trials and has a unique profile of effects on mood, cognition, and sleep .

特性

IUPAC Name |

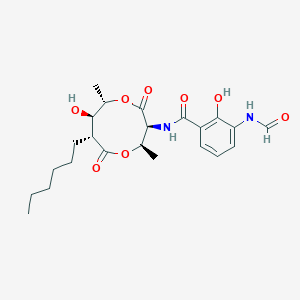

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3.C6H8O7/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-9,22H,10-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQZMBPDLFAJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851376-05-1 | |

| Record name | JNJ-18038683 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851376051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-18038683 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UKQ1NQ8YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[2-[4-[(N-cyano-N'-cyclohexylcarbamimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzamide](/img/structure/B1244029.png)

![N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide](/img/structure/B1244036.png)

![(2S)-3-[3-[(4-Carbamimidoylbenzoyl)amino]propanoylamino]-2-[(4-ethylphenyl)sulfonylamino]propanoic acid](/img/structure/B1244037.png)